molecular formula C9H7N3O5 B2889134 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 1006432-94-5

5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid

カタログ番号: B2889134
CAS番号: 1006432-94-5
分子量: 237.171
InChIキー: DEIMZQAJDJJZHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound combining a 2-furoic acid backbone with a 3-nitro-substituted pyrazole moiety linked via a methyl group. The 2-furoic acid component is a well-established pharmacophore in medicinal chemistry, often utilized for its bioactivity in antimicrobial, anti-inflammatory, and anticancer applications . The pyrazole ring, substituted with a nitro group at the 3-position, introduces electron-withdrawing properties that may enhance reactivity and influence intermolecular interactions in biological systems.

Structural characterization via NMR and mass spectrometry (as seen in analogous compounds) would typically confirm the regiochemistry of the nitro group and the integrity of the furoic acid moiety .

特性

IUPAC Name

5-[(3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O5/c13-9(14)7-2-1-6(17-7)5-11-4-3-8(10-11)12(15)16/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIMZQAJDJJZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and organic synthesis. The presence of a pyrazole ring, known for its biological activity, and a furan ring, a common structure in natural products, makes it valuable for research.

Molecular Formula: C9H7N3O5

Potential Applications

  • Medicinal Chemistry The compound is studied for its potential as a pharmacophore in drug design.
  • Organic Synthesis It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biological Studies It is used to understand the interactions between heterocyclic compounds and biological targets like enzymes and receptors.

Properties

The molecular weight of 5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid is 285.64 g/mol .

Chemical Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide. Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
  • Reduction: Reduction reactions can occur at the furan ring, converting it to a tetrahydrofuran derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings. Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, depending on the reagents used.

類似化合物との比較

Table 1: Structural and Commercial Comparison of Key Analogs

Compound Name Pyrazole Substituents Molecular Formula Molecular Weight (g/mol) Availability
This compound 3-Nitro C₉H₇N₃O₅ 253.17 Discontinued
5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid 4-Nitro C₉H₇N₃O₅ 253.17 Available
5-{[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid 3,5-Bis(difluoromethyl) C₈H₇F₂N₃O₃ 215.15 Available

Key Observations:

Nitro Position (3 vs. 4) :

  • The 3-nitro isomer (target compound) and 4-nitro analog () share identical molecular formulas but differ in regiochemistry. The nitro group’s position affects electronic distribution:
  • The 4-nitro isomer may exhibit distinct reactivity in electrophilic substitutions or coordination chemistry due to para-directed resonance effects.

Fluorinated Substituents :

  • The bis(difluoromethyl) analog () replaces nitro groups with electron-withdrawing fluorinated substituents. This modification reduces molecular weight (215.15 vs. 253.17 g/mol) and may enhance metabolic stability or lipophilicity, critical for pharmacokinetics .

Physicochemical and Spectroscopic Comparisons

  • NMR Spectroscopy: Pyrazole protons in analogs exhibit characteristic splitting patterns (e.g., δ 5.29–5.41 ppm for CH groups in ). The nitro group’s position would alter chemical shifts due to deshielding effects . The furoic acid’s COOH proton is often absent in NMR spectra due to exchange broadening, as noted in .
  • Melting Points :

    • Pyrazole derivatives with chloro or methyl substituents (e.g., ’s 3h, mp 158–160°C) demonstrate higher melting points than nitro analogs, likely due to enhanced crystallinity from halogen interactions .

生物活性

5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid, a compound with the molecular formula C₉H₇N₃O₅, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a furoic acid moiety attached to a pyrazole ring, which is known for its diverse biological activities. The presence of the nitro group on the pyrazole enhances its reactivity and potential therapeutic effects.

PropertyValue
Molecular FormulaC₉H₇N₃O₅
Molecular Weight237.17 g/mol
CAS Number1006432-94-5
Hazard InformationIrritant

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures to this compound showed activity against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with vital metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may also exert similar effects, potentially providing therapeutic benefits in inflammatory diseases.

Antioxidant Properties

Antioxidant activity is another crucial aspect of this compound's biological profile. Studies have shown that pyrazole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases . The antioxidant capacity is often evaluated using assays like DPPH radical scavenging.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Modulation of Cell Signaling Pathways : Pyrazole derivatives may affect signaling pathways related to inflammation and apoptosis.
  • Direct Interaction with Bacterial Cells : The structural characteristics allow for potential binding to bacterial membranes or essential proteins.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their pharmacological potential:

  • Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
  • Anti-inflammatory Study : Compounds structurally similar to this compound were evaluated for their ability to inhibit TNF-α and IL-6 in vitro, demonstrating significant reductions compared to control groups .

Q & A

Basic: What are the key synthetic routes for 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid?

Methodological Answer:
Synthesis typically involves multi-step organic reactions. A common approach includes:

Pyrazole Ring Formation : Condensation of hydrazine derivatives with furan-2-carbaldehyde under controlled pH (5–7) and temperature (60–80°C) to form the pyrazole core .

Nitro Group Introduction : Nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C to ensure regioselective substitution at the pyrazole 3-position .

Methylation and Carboxylic Acid Functionalization : Alkylation with methyl iodide followed by oxidation (e.g., KMnO₄ in acidic conditions) to introduce the carboxylic acid moiety .
Key Considerations : Reaction time (12–24 hours) and solvent choice (DMF/DCM mixtures) significantly impact yield (50–70%) and purity (>95%) .

Advanced: How does regioselectivity in nitro group placement affect the compound’s reactivity?

Methodological Answer:
Regioselectivity is critical for biological activity and stability. For example:

  • 3-Nitro Isomer (target compound): Exhibits higher electrophilicity due to nitro group proximity to the methyl bridge, enhancing interactions with biological targets (e.g., enzyme active sites) .
  • 4-Nitro Isomer (e.g., 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid): Lower reactivity due to steric hindrance from the adjacent methyl group, reducing binding affinity .
    Experimental Validation : Use NMR (¹H and ¹³C) and X-ray crystallography to confirm substitution patterns. Compare NOE correlations in 2D NMR to distinguish isomers .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 8.2–8.5 ppm for nitro group protons; δ 6.2–6.8 ppm for furan protons) and ¹³C NMR (δ 160–165 ppm for carboxylic acid carbons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₉H₇N₃O₅, calculated 237.04 g/mol) with <2 ppm error .
  • FTIR Spectroscopy : Identify key functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, C=O stretch at ~1700 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s biological interactions?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or kinases). Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • QSAR Analysis : Correlate substituent effects (e.g., nitro position, methyl bridge) with bioactivity. For example, 3-nitro derivatives show 2–3x higher activity than 4-nitro analogs .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber glass vials to prevent photodegradation. Use desiccants to avoid hydrolysis of the nitro group .
  • Degradation Pathways : Monitor via HPLC (C18 column, 0.1% TFA/ACN mobile phase) for decomposition products (e.g., nitro-reduction byproducts) .

Advanced: How does the compound’s environmental fate impact ecotoxicity studies?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301D guidelines to assess aerobic degradation in soil/water systems. The nitro group may persist, requiring advanced oxidation (e.g., UV/H₂O₂) for remediation .
  • Ecotoxicity Testing : Conduct Daphnia magna acute toxicity tests (LC₅₀) and algae growth inhibition assays. Nitroaromatics often show moderate toxicity (LC₅₀ ~10–50 mg/L) .

Basic: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd/C or Raney Ni for nitro group reduction steps. Optimize catalyst loading (5–10 wt%) and H₂ pressure (3–5 bar) .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >98% purity .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. HEK293) or solvent (DMSO concentration ≤0.1%) .
  • Structural Reanalysis : Verify compound identity via X-ray crystallography if bioactivity discrepancies exceed 20% .

Basic: What analytical methods quantify the compound in biological matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column (250 mm × 4.6 mm) with 0.1% formic acid in water/ACN (70:30). Retention time ~8.2 min, LOD 0.1 µg/mL .
  • LC-MS/MS : MRM transitions m/z 237→194 (quantifier) and 237→176 (qualifier) for plasma samples .

Advanced: How to design mechanistic studies for its anti-inflammatory activity?

Methodological Answer:

  • Pathway Inhibition : Measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages via ELISA. Use Western blotting to assess COX-2 protein expression .
  • Kinetic Studies : Determine kₐₜ/Kₘ values for enzyme inhibition. Compare with NSAIDs (e.g., ibuprofen) to benchmark potency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。